molecular formula C9H11N3O B13016017 5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13016017
M. Wt: 177.20 g/mol
InChI Key: UEKNJAZIDUSCKW-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its versatility and biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with methoxy-containing reagents under specific conditions. One common method involves the use of sodium methoxide in methanol as a base, which facilitates the methoxylation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-9(10)12-7(11-6)4-3-5-8(12)13-2/h3-5H,10H2,1-2H3

InChI Key

UEKNJAZIDUSCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2OC)N

Origin of Product

United States

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